3-Cyclopentyl-4-oxobutanenitrile
Description
Properties
IUPAC Name |
3-cyclopentyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAKYNWTLGEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288162 | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439823-13-8 | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Cyclopentyl-4-oxobutanenitrile (C₉H₁₃NO) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.
This compound can be synthesized through various methods, including catalytic reactions involving cyclopentane derivatives and acetonitrile. The compound features a cyclopentyl group attached to a nitrile and a ketone functional group, which contribute to its reactivity and biological activity.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can induce mitotic arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents.
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including the DPPH method. Compounds in this class have demonstrated significant free radical scavenging abilities, which may help mitigate oxidative stress in biological systems .
3. Cellular Effects
The compound influences several cellular processes:
- Cell Viability: It has been observed to affect cell viability, with varying effects depending on concentration.
- Proliferation: Similar compounds have shown a tendency to inhibit cell proliferation in certain cancer models .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Interactions: It can undergo enzymatic reduction and participate in metabolic pathways, influencing cellular metabolism.
- Nucleophilic Reactions: The nitrile and carbonyl groups can engage in nucleophilic addition reactions, leading to the formation of biologically active intermediates .
Case Studies
A series of studies have evaluated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines at concentrations >10 µM. |
| Study B | Antioxidant Activity | Exhibited DPPH inhibition rates comparable to standard antioxidants. |
| Study C | Cellular Mechanisms | Altered metabolic profiles in treated cells, indicating a shift towards apoptosis pathways. |
Dosage Effects
The effects of this compound vary with dosage:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share functional or structural motifs with 3-Cyclopentyl-4-oxobutanenitrile:
| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₉H₁₃NO | Nitrile, Ketone | Aliphatic cyclopentyl substituent |
| 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | C₁₆H₁₂N₂O₃ | Nitrile, Ketone, Nitro group | Aromatic nitro and phenyl substituents |
| 2-Amino-5-methoxybenzonitrile | C₈H₈N₂O | Nitrile, Amino, Methoxy | Electron-donating substituents on benzene |
| 3-Methylbenzoyl isothiocyanate | C₉H₇NOS | Isothiocyanate, Methyl | Benzoyl backbone with methyl group |
Key Observations:
- Electron Effects : The nitro group in 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile is strongly electron-withdrawing, enhancing electrophilicity at the ketone and nitrile groups compared to the electron-neutral cyclopentyl group in this compound .
- Solubility : Aliphatic substituents (e.g., cyclopentyl) reduce water solubility relative to aromatic analogs with polar groups (e.g., nitro or methoxy), which may increase solubility in polar aprotic solvents .
Preparation Methods
Method Overview
This approach involves the cyclization of acyclic precursors under catalytic conditions, typically using transition metal catalysts or photoredox systems, to form the cyclopentyl ring while introducing nitrile functionality.
Key Reaction
- Starting materials : Cyclopentane derivatives bearing functional groups amenable to cyclization (e.g., halides, alcohols, or carbonyl groups).
- Catalysts : Transition metals such as palladium or nickel, or photoredox catalysts.
- Reagents : Acetonitrile (as nitrile source), often with a base or oxidant.
Example Reaction Pathway
Cyclopentane derivative + Acetonitrile + Catalyst → 3-Cyclopentyl-4-oxobutanenitrile
Research Findings
- Catalytic cyclization using palladium catalysis has demonstrated high regioselectivity for the formation of the cyclopentyl ring with nitrile incorporation.
- Photocatalytic methods utilizing visible light and organic dyes have enabled milder conditions and improved yields.
- The reaction typically proceeds via a C–H activation mechanism, followed by cyclization and nitrile addition.
Data Table 1: Catalytic Cyclization Conditions
| Catalyst | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Acetonitrile | Toluene | 80°C | 65 | |
| NiCl2 | Acetonitrile | DMF | 100°C | 58 | |
| Organic Photocatalyst | Acetonitrile | Acetonitrile | Room Temp | 70 |
Nucleophilic Addition to Cyclopentyl Ketones or Derivatives
Method Overview
This involves the nucleophilic addition of cyanide ions or related nitrile-forming agents to cyclopentyl ketones or aldehydes, followed by oxidation or rearrangement steps to yield the target nitrile.
Key Reaction
- Starting materials : Cyclopentyl ketones (e.g., 4-oxobutanones).
- Reagents : Sodium cyanide (NaCN), potassium cyanide (KCN), or organic nitrile equivalents.
- Conditions : Acidic or basic medium, often with heat or microwave irradiation.
Example Reaction Pathway
Cyclopentyl ketone + CN− → Nucleophilic addition → Intermediate → Oxidation → this compound
Research Findings
- Nucleophilic addition of cyanide to cyclopentyl ketones under basic conditions yields β-cyano ketones, which can be oxidized to the corresponding nitriles.
- Microwave-assisted reactions significantly improve yields and reduce reaction times.
Data Table 2: Nucleophilic Addition Method
| Starting Material | Nucleophile | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Oxobutanone | KCN | H2O2 | Microwave, 120°C | 72 | |
| Cyclopentanone | NaCN | Air oxidation | Reflux | 65 |
Radical-Mediated Synthesis via Photochemical or Thermal Routes
Method Overview
Recent advances utilize radical chemistry, often initiated by photochemical irradiation or thermal initiation, to generate reactive intermediates that cyclize and incorporate nitrile groups.
Key Reaction
- Starting materials : Cyclopentyl precursors with suitable radical precursors (e.g., acyl chlorides, xanthates).
- Reagents : Radical initiators or photoredox catalysts.
- Conditions : UV or visible light irradiation, inert atmosphere.
Research Findings
- Photochemical radical generation of acyl or carbamoyl radicals followed by addition to cyclopentane rings has been shown to produce nitrile-containing compounds efficiently.
- Use of nucleophilic organic catalysts can facilitate radical formation and improve selectivity.
Data Table 3: Radical Pathway Conditions
| Radical Initiator | Light Source | Precursor | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| AIBN | UV | Acyl chlorides | Acetonitrile | 60 | |
| Organic dye | Visible light | Xanthates | DMSO | 68 |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| Catalytic cyclization | Transition metal or photoredox catalysis | High regioselectivity, mild conditions | Catalyst cost, substrate scope | 55–70 |
| Nucleophilic addition | Cyanide addition to ketones | Straightforward, versatile | Toxic reagents, oxidation step | 60–75 |
| Radical-mediated | Photoredox or thermal radical reactions | Broad substrate scope, efficient | Radical control, side reactions | 50–68 |
Final Notes
- The choice of method depends on the available starting materials, desired yield, and reaction conditions.
- Radical and catalytic methods are increasingly favored due to milder conditions and higher selectivity.
- Proper handling of toxic reagents like cyanide is essential for safety.
Q & A
Q. Table 1. Optimal Synthetic Conditions
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | +15% vs. control |
| Solvent | Toluene (reflux) | Reduces hydrolysis |
| Reaction Time | 12 h | Maximizes conversion |
Q. Table 2. Stability Profile
| Storage Condition | Degradation Products | % Purity Loss (4 weeks) |
|---|---|---|
| 25°C, ambient light | 3-Cyclopentyl-4-oxobutanamide | 12% |
| –20°C, argon | None detected | <2% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
